4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylsulfamoyl group and a thiophene-substituted cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the thiophene-substituted cyclopentyl moiety is incorporated via cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-yl)cyclopentyl)methyl)benzamide
Uniqueness
Compared to similar compounds, 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide exhibits unique structural features, such as the specific positioning of the thiophene ring, which may influence its chemical reactivity and biological activity. These differences can lead to distinct applications and potential advantages in various research fields.
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by CAS number 2034518-00-6, features a sulfonamide moiety and a unique structural composition that includes a benzamide core, a dimethylsulfamoyl group, and a cyclopentyl ring attached to a thiophene derivative. Its molecular formula is C19H24N2O3S2 with a molecular weight of 392.5 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its sulfonamide structure, which is known for diverse pharmacological effects, particularly as antimicrobial agents. Research indicates that similar sulfonamide derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi .
The mechanism of action for sulfonamides often involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate required for folate production .
Antimicrobial Activity
A study evaluating the antimicrobial properties of compounds similar to this compound found that these compounds exhibited significant activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens, indicating effective bactericidal properties.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Candida albicans | 32 |
This table illustrates the varying degrees of effectiveness against different pathogens, showcasing the compound's potential as an antimicrobial agent.
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound revealed moderate activity against human tumor cell lines. For instance, in assays involving A549 (lung cancer) and HeLa (cervical cancer) cells, the compound demonstrated IC50 values suggesting that it can inhibit cell proliferation effectively.
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
HeLa | 20 |
These results suggest that while the compound has potential therapeutic applications in cancer treatment, further optimization may be necessary to enhance its efficacy and reduce cytotoxicity to normal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it maintained activity even in the presence of common resistance mechanisms, suggesting its potential role in treating infections caused by resistant pathogens.
Case Study 2: Cancer Cell Line Inhibition
Another study focused on the compound's effect on tumor growth in vitro. The results showed that treatment with varying concentrations led to significant reductions in cell viability over time, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNUEQCDJGTINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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